1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron
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Overview
Description
(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron is a complex organometallic compound It is characterized by the presence of a phosphanyl group, a cyclopentyl ring, and an iron center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron typically involves the following steps:
Formation of the Phosphanyl Ligand: The dicyclohexylphosphanyl group is synthesized through the reaction of cyclohexylmagnesium bromide with phosphorus trichloride.
Cyclopentyl Ring Formation: The cyclopentyl ring is introduced via a cyclization reaction involving appropriate precursors.
Coordination to Iron: The final step involves the coordination of the phosphanyl and cyclopentyl ligands to an iron center, often using iron(II) chloride as the iron source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The iron center can undergo oxidation reactions, often forming iron(III) species.
Reduction: Reduction reactions can revert the iron center back to iron(II) or even iron(0).
Substitution: Ligand substitution reactions can occur, where the phosphanyl or cyclopentyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or hydrogen gas.
Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane, and toluene.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(0) species.
Scientific Research Applications
Chemistry
Catalysis: This compound can act as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: It may be used in the synthesis of novel materials with unique properties.
Biology and Medicine
Drug Development:
Industry
Manufacturing: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron involves coordination chemistry principles. The iron center can interact with various substrates, facilitating chemical transformations through electron transfer and bond formation/breaking processes.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron
- (1S)-1-(2-dicyclohexylphosphanylcyclohexyl)-N,N-dimethyl-1-phenylmethanamine;iron
Uniqueness
The unique combination of the dicyclohexylphosphanyl group and the cyclopentyl ring in (1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron provides distinct steric and electronic properties, making it particularly effective in certain catalytic applications.
Properties
IUPAC Name |
1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H42NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3,6-7,13-14,22-26H,4-5,8-12,15-20H2,1-2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFWFMRGKDEINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1CCCC1P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4.CN(C)C(C1CCCC1P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H84FeN2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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